molecular formula C7H3BrClNS B8765898 3-Bromo-7-chlorothieno[3,2-b]pyridine

3-Bromo-7-chlorothieno[3,2-b]pyridine

Cat. No.: B8765898
M. Wt: 248.53 g/mol
InChI Key: OJODRTVXLGGRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-7-chlorothieno[3,2-b]pyridine (CAS 1334645-51-0) is a versatile bromo- and chloro- functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This solid organobromine compound serves as a critical synthetic intermediate for the development of novel therapeutic agents, particularly in the research and development of small molecule modulators of pre-mRNA splicing . Its molecular structure, incorporating both a bromine and a chlorine atom on the thienopyridine scaffold, makes it a valuable electrophile for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, enabling the rapid exploration of structure-activity relationships. The compound is described by the molecular formula C7H3BrClNS and a molecular weight of 248.53 g/mol . It is essential to handle this material with appropriate safety precautions; it carries GHS warning statements and may cause skin or eye irritation . This product is intended for research applications as a chemical building block and is strictly for laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and store the compound under inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

3-bromo-7-chlorothieno[3,2-b]pyridine

InChI

InChI=1S/C7H3BrClNS/c8-4-3-11-7-5(9)1-2-10-6(4)7/h1-3H

InChI Key

OJODRTVXLGGRAB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CSC2=C1Cl)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 7 Chlorothieno 3,2 B Pyridine and Analogues

Strategies for Constructing the Thieno[3,2-b]pyridine (B153574) Core

The assembly of the fused thieno[3,2-b]pyridine ring system is a critical step in the synthesis of the target compound. Methodologies for its construction can be broadly categorized into those that form the thiophene (B33073) ring onto a pre-existing pyridine (B92270) and those that build the pyridine ring onto a thiophene precursor.

Cyclization Approaches (e.g., Thorpe, Thorpe-Dieckmann, Intramolecular Cyclizations)

Intramolecular cyclization reactions are powerful tools for the formation of the thieno[3,2-b]pyridine core. The Thorpe-Ziegler reaction, a modification of the Thorpe condensation, is particularly relevant for the synthesis of aminothiophenes, which can then be cyclized to form the desired bicyclic system. For the isomeric thieno[2,3-b]pyridine (B153569) system, the Thorpe-Ziegler cyclization of 2-alkylthio-3-cyanopyridines, formed from the alkylation of 3-cyano-2(1H)-pyridinethiones, is a well-established method for producing 3-aminothieno[2,3-b]pyridines. mdpi.com This reaction proceeds via an intramolecular attack of a carbanion, generated adjacent to a nitrile group, onto the nitrile itself, leading to an enamine that tautomerizes to the more stable amino-substituted thiophene ring. mdpi.com While direct examples for the thieno[3,2-b]pyridine core are less common in the provided literature, the principles of this reaction are applicable.

Another classical named reaction, the Gould-Jacobs reaction, provides a route to 4-hydroxyquinoline (B1666331) derivatives and has been successfully applied to the synthesis of 7-hydroxythieno[3,2-b]pyridines. acs.org This reaction typically involves the condensation of an aniline, or in this case, a 3-aminothiophene derivative, with a malonic acid derivative like diethyl ethoxymethylenemalonate. The initial condensation is followed by a thermal cyclization to form the pyridine ring, which upon hydrolysis and decarboxylation yields the 7-hydroxythieno[3,2-b]pyridine. acs.orgabertay.ac.uk

Cyclization Approach Starting Materials Key Intermediates/Conditions Product Type
Thorpe-Ziegler Cyclization2-Alkylthio-3-cyanopyridinesBase-catalyzed intramolecular cyclization3-Aminothieno[2,3-b]pyridines mdpi.com
Gould-Jacobs Reaction3-Aminothiophene derivatives, Diethyl ethoxymethylenemalonateCondensation followed by thermal cyclization7-Hydroxythieno[3,2-b]pyridines acs.orgabertay.ac.uk

Nucleophilic Aromatic Substitution (SNAr) Routes from Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) on dihalogenated pyridines is a versatile strategy for the construction of the thieno[3,2-b]pyridine skeleton. This approach typically involves the reaction of a suitably substituted pyridine, such as a 2,3-dihalopyridine, with a sulfur-containing nucleophile. The regioselectivity of the substitution is a key consideration in this methodology.

For instance, the reaction of 2,3-dihalopyridines with sodium thiomethoxide (NaSMe) can be controlled to selectively produce bromo(methylthio)pyridines, which are valuable precursors for thieno[3,2-b]pyridines. These intermediates can then undergo further transformations, such as Sonogashira coupling followed by halocyclization, to yield the fused bicyclic system.

Another example involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with various nucleophiles. While this is a pyrimidine (B1678525) system, it demonstrates the principle of SNAr on a halogenated azine, where one of the chloro groups is selectively displaced by a nucleophile under mild conditions. mdpi.com This highlights the potential for selective substitution on dichloropyridines to initiate the construction of the fused thiophene ring.

Palladium-Catalyzed Cycloaddition and Annulation Strategies

Modern synthetic methodologies, particularly those catalyzed by palladium, offer efficient routes to complex heterocyclic systems like thieno[3,2-b]pyridine. These reactions often proceed with high atom economy and functional group tolerance. Palladium-catalyzed annulation reactions, which involve the formation of a ring in a single step from multiple components, are particularly powerful.

While specific examples for the direct synthesis of the 3-bromo-7-chlorothieno[3,2-b]pyridine (B6238308) core via palladium-catalyzed cycloaddition or annulation are not extensively detailed in the provided search results, the general principles of these reactions are well-established. For example, palladium-catalyzed annulation of haloanilines with strained alkenes like norbornadiene has been shown to produce functionalized indolines. researchgate.net This type of transformation, involving the formation of a new ring through a sequence of palladium-catalyzed steps, could conceptually be adapted for the synthesis of thieno[3,2-b]pyridines by using appropriate pyridine and thiophene-derived precursors.

Furthermore, palladium catalysis is widely used for the functionalization of the thieno[3,2-b]pyridine core once it is formed. For example, the Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl boronic acids or their derivatives has been successfully employed to introduce aryl substituents at the 3-position. mdpi.com This demonstrates the utility of palladium catalysis in manipulating the thieno[3,2-b]pyridine scaffold.

Regioselective Halogenation and Introduction of Bromo- and Chloro-functionalities

The introduction of bromine and chlorine atoms at specific positions of the thieno[3,2-b]pyridine core is crucial for the synthesis of the target compound. This can be achieved either by direct halogenation of the pre-formed bicyclic system or by using starting materials that already contain the required halogen substituents.

Direct Halogenation Protocols of the Thieno[3,2-b]pyridine Core

The direct halogenation of the thieno[3,2-b]pyridine nucleus allows for the late-stage introduction of bromo and chloro functionalities. The thiophene ring is generally more susceptible to electrophilic substitution than the pyridine ring. Therefore, direct halogenation is expected to occur preferentially on the thiophene portion of the molecule.

Bromination of pyridine derivatives can be achieved using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of oleum. google.com For instance, the bromination of 2-methylbenzo[b]thiophene, a related heterocyclic system, with NBS proceeds regioselectively to yield 3-bromo-2-methylbenzo[b]thiophene. This suggests that direct bromination of 7-chlorothieno[3,2-b]pyridine (B1354074) with NBS would likely introduce the bromine atom at either the 2- or 3-position of the thiophene ring. The precise regioselectivity would depend on the electronic and steric influences of the existing chloro substituent and the fused pyridine ring.

Synthesis from Pre-functionalized Thiophene or Pyridine Derivatives

An alternative and often more controlled approach to obtaining this compound is to start with thiophene or pyridine precursors that already bear the necessary halogen atoms. This strategy avoids potential issues with regioselectivity during direct halogenation of the fused ring system.

One plausible route starting from a pre-functionalized pyridine would be the use of 2,6-dichloropyridine. The synthesis of 7-chlorothieno[3,2-b]pyridine has been reported from thieno[3,2-b]pyridin-7(4H)-one through treatment with oxalyl chloride and DMF. chemicalbook.com The resulting 7-chlorothieno[3,2-b]pyridine could then be subjected to bromination.

Alternatively, the synthesis can commence from a pre-functionalized thiophene. The Gould-Jacobs reaction, for example, utilizes 3-aminothiophene derivatives to construct the pyridine ring. acs.orgabertay.ac.uk If a 3-amino-x-bromothiophene derivative were used as the starting material, the bromine atom would be incorporated into the final thieno[3,2-b]pyridine product from the outset. Subsequent chlorination at the 7-position would then yield the desired this compound.

Advanced Synthetic Protocols and Reaction Condition Optimization

The efficient construction of the thieno[3,2-b]pyridine scaffold, particularly with specific substitution patterns like in this compound, often necessitates moving beyond traditional multi-step syntheses. Advanced protocols focus on minimizing steps, improving yields, and controlling selectivity through innovative reaction designs and technologies.

Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially, are particularly powerful for constructing fused ring systems like thienopyridines. For example, a common approach involves the reaction of a substituted pyridine-2-thiolate (B1254107) with other reagents, triggering a cascade of cyclization and condensation steps. A notable example is the ternary condensation of N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates with malononitrile (B47326) and acetone, which yields complex pyrido[2',3':4,5]thieno[2,3-b]pyridines. This type of reaction demonstrates how multiple bonds and rings can be formed in a concerted sequence.

Another established cascade methodology for a related isomer involves the intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines. This highlights a general strategy where a suitably functionalized pyridine derivative undergoes cyclization to form the fused thiophene ring.

Multicomponent reactions (MCRs) are another cornerstone of one-pot synthesis, bringing together three or more reactants in a single step to form a product that incorporates substantial portions of all starting materials. The synthesis of various thieno[2,3-b]pyridine derivatives has been achieved through MCRs, often starting from compounds like 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles and reacting them with halogen-containing compounds. These approaches offer a rapid way to build molecular diversity and are well-suited for creating libraries of analogues for screening purposes.

Table 1: Examples of One-Pot and Cascade Reactions for Thienopyridine Analogues

Reaction Type Starting Materials Product Class Reference
Ternary Condensation Pyridine-2-thiolates, Malononitrile, Acetone Pyrido[2',3':4,5]thieno[2,3-b]pyridines
Intramolecular Cyclization 3-Cyano-2-(organylmethylthio)pyridines Thieno[2,3-b]pyridines
Multicomponent Reaction 2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles, Halogen compounds Thieno[2,3-b]pyridines

Modern synthetic chemistry increasingly relies on technologies like flow chemistry and advanced catalytic methods to enhance reaction efficiency, safety, and scalability. While the application of flow chemistry to the specific synthesis of this compound is not yet widely documented, its potential benefits for halogenation and cyclization reactions are significant. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing exothermic reactions or handling hazardous reagents.

Catalytic methods are fundamental to the synthesis of thienopyridines. Transition-metal catalysis, particularly using palladium, is essential for cross-coupling reactions that introduce substituents onto the heterocyclic core. For instance, Sonogashira, Suzuki, or Buchwald-Hartwig couplings could be employed to functionalize a pre-formed this compound scaffold, or to build the ring system itself. Copper-catalyzed cyclization reactions have also been noted in the synthesis of pyridine analogues, offering an alternative to palladium.

The optimization of these catalytic reactions involves screening ligands, solvents, bases, and temperatures to maximize yield and minimize side products. The goal is to achieve high turnover numbers and turnover frequencies for the catalyst, making the process more cost-effective and sustainable.

The synthesis of a molecule with multiple, distinct functional groups like this compound presents significant challenges in regioselectivity and chemoselectivity. The placement of the bromine atom at the C3 position of the thiophene ring and the chlorine atom at the C7 position of the pyridine ring must be precisely controlled.

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple possible reaction sites. In the thieno[3,2-b]pyridine system, the thiophene ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic substitution. Therefore, direct bromination would likely occur preferentially on the thiophene ring. The C2 and C3 positions of the thiophene ring have different reactivities, and reaction conditions can be tuned to favor substitution at the desired C3 position. The introduction of the chloro group onto the pyridine ring at C7 often requires a different strategy, such as building the pyridine ring from a pre-chlorinated precursor or through a nucleophilic aromatic substitution reaction.

Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups. For instance, if a synthetic strategy involves metal-catalyzed cross-coupling reactions, the different reactivities of C-Br and C-Cl bonds can be exploited. The C-Br bond is typically more reactive in palladium-catalyzed reactions than the C-Cl bond, allowing for selective functionalization at the C3 position while leaving the C7 chloro group intact.

Achieving the desired 3-bromo-7-chloro substitution pattern might involve a multi-step sequence where one halogen is introduced, followed by the construction of the second ring, and then the introduction of the second halogen. The order of these steps is critical for success. For example, constructing a 7-chloropyridine ring first, followed by annulation of the thiophene ring and subsequent regioselective bromination at the C3 position, is a plausible synthetic route.

Chemical Reactivity and Functionalization of 3 Bromo 7 Chlorothieno 3,2 B Pyridine

Nucleophilic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) reactions on 3-bromo-7-chlorothieno[3,2-b]pyridine (B6238308) are dictated by the position and nature of the halogen atoms. The reactivity of halopyridines towards nucleophiles is significantly greater than that of halobenzenes, particularly for halogens at the 2- and 4-positions relative to the nitrogen atom, due to the electron-withdrawing nature of the nitrogen. abertay.ac.uk

Selective functionalization of this compound is achievable due to the differential reactivity of the two halogen atoms. The chlorine atom at position 7 is analogous to a 4-halopyridine, a position that is activated towards nucleophilic substitution. abertay.ac.uk The electron-withdrawing nitrogen atom stabilizes the negative charge in the transition state of the SNAr reaction. In contrast, the bromine atom at position 3 is on the thiophene (B33073) ring and is not directly activated by the pyridine (B92270) nitrogen. Halogens in the 3-position of pyridine rings are known to be significantly less reactive towards nucleophiles than those at the 2- and 4-positions. abertay.ac.uk Therefore, nucleophilic substitution reactions are expected to occur preferentially at the 7-position, displacing the chlorine atom, while leaving the bromine at the 3-position intact. This selectivity allows for stepwise functionalization of the molecule.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to derivatize halogenated heterocyclic compounds. researchgate.net For this compound, these reactions offer a pathway to selectively functionalize either the 3- or 7-position, depending on the reaction conditions and the relative reactivity of the C-Br and C-Cl bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.orgtcichemicals.com A key factor in the selective coupling of dihalogenated substrates is the relative reactivity of the carbon-halogen bonds in the oxidative addition step to the palladium(0) catalyst. The general reactivity trend is C-I > C-Br > C-OTf >> C-Cl. libretexts.org

In the case of this compound, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 7-position. Consequently, Suzuki-Miyaura coupling reactions can be performed selectively at the 3-position by using one equivalent of the boronic acid or ester. This allows for the introduction of a wide range of aryl and heteroaryl groups at this position while preserving the chlorine atom for subsequent transformations. Various palladium catalysts and bases can be employed to facilitate this transformation. researchgate.netresearchgate.netmdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Conditions This table is illustrative of typical conditions for this reaction type.

Catalyst Ligand Base Solvent Temperature
Pd(PPh₃)₄ PPh₃ K₂CO₃ Dioxane/H₂O 90-100 °C
Pd₂(dba)₃ S-Phos K₃PO₄ Toluene (B28343) 100 °C

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the selectivity of the Sonogashira reaction on dihalogenated substrates is governed by the relative reactivity of the C-X bonds.

For this compound, the greater reactivity of the C-Br bond ensures that the Sonogashira coupling occurs preferentially at the 3-position. scirp.orgmdpi.com This allows for the selective introduction of alkynyl moieties, which are valuable functional groups for further synthetic manipulations or for their electronic properties. soton.ac.uk The reaction is typically carried out using a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base. organic-chemistry.orgnih.gov

Table 2: Representative Sonogashira Coupling Conditions This table is illustrative of typical conditions for this reaction type.

Pd Catalyst Cu Co-catalyst Base Solvent Temperature
Pd(PPh₃)₂Cl₂ CuI Et₃N THF/DMF Room Temp. to 80 °C
Pd(OAc)₂ CuI Piperidine DMF 60 °C

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org The reactivity of the halide in the Heck reaction follows the same general trend as in other palladium-catalyzed cross-couplings: C-I > C-Br > C-Cl. researchgate.net

This reactivity difference allows for the selective functionalization of this compound at the 3-position. The C-Br bond will readily undergo oxidative addition to the palladium catalyst, enabling coupling with various alkenes to introduce vinyl groups. mdpi.com The less reactive C-Cl bond at the 7-position typically remains unaffected under standard Heck conditions, providing a handle for further diversification of the molecule. nih.gov

Table 3: Representative Heck Reaction Conditions This table is illustrative of typical conditions for this reaction type.

Catalyst Ligand Base Solvent Temperature
Pd(OAc)₂ PPh₃ Et₃N DMF or Acetonitrile 100-120 °C
PdCl₂(PPh₃)₂ None K₂CO₃ NMP 140 °C

Buchwald-Hartwig C-N Coupling for Amine Incorporation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. nih.govwikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for constructing aryl and heteroaryl amines from the corresponding halides. wikipedia.org Given the differential reactivity of aryl halides in palladium-catalyzed reactions (typically Ar-I > Ar-Br > Ar-Cl), the bromine atom at the C3 position of this compound is the preferred site for this transformation, allowing for selective amine incorporation while leaving the C7-chloro group intact for subsequent reactions.

The general mechanism involves the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orgwuxiapptec.com

While direct studies on this compound are not extensively documented in publicly accessible literature, the reaction conditions can be reliably inferred from successful applications on structurally similar halogenated N-heterocyclic systems, such as bromopurines and halo-7-azaindoles. nih.govnih.govresearchgate.net A typical catalyst system for the amination of such bromoheterocycles involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a bulky electron-rich phosphine (B1218219) ligand such as Xantphos or BINAP, and a strong base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) in an inert solvent like toluene or dioxane at elevated temperatures. wuxiapptec.comnih.govnih.govchemspider.com

The reaction is versatile, accommodating a wide range of primary and secondary amines, including aliphatic, cyclic, and aromatic amines, to generate a library of 3-amino-7-chlorothieno[3,2-b]pyridine derivatives.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound
Amine PartnerCatalyst/LigandBaseSolventTemperature (°C)Expected Product
MorpholinePd(OAc)₂ / XantphosCs₂CO₃Toluene1004-(7-chloro-thieno[3,2-b]pyridin-3-yl)morpholine
AnilinePd₂(dba)₃ / BINAPNaOtBuDioxane100N-phenyl-7-chlorothieno[3,2-b]pyridin-3-amine
BenzylaminePd(OAc)₂ / XantphosCs₂CO₃Toluene100N-benzyl-7-chlorothieno[3,2-b]pyridin-3-amine
CyclohexylaminePd₂(dba)₃ / BINAPNaOtBuToluene80-100N-cyclohexyl-7-chlorothieno[3,2-b]pyridin-3-amine

Other Selective Functionalization Reactions

Electrophilic Substitution on the Thieno[3,2-b]pyridine (B153574) System

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. The thieno[3,2-b]pyridine nucleus contains two aromatic rings with opposing electronic characteristics. The pyridine ring is electron-deficient and generally resistant to electrophilic attack, requiring harsh conditions. nih.govchemrxiv.org Conversely, the thiophene ring is electron-rich and readily undergoes electrophilic substitution, analogous to other π-excessive five-membered heterocycles.

In the this compound molecule, electrophilic attack is strongly predicted to occur on the thiophene ring. The most nucleophilic position on the unsubstituted thieno[3,2-b]pyridine core is the C2 position. The existing bromine atom at C3, while sterically hindering, is an ortho-, para-directing group that electronically activates the C2 position for substitution. The chlorine atom at C7 further deactivates the already electron-poor pyridine ring. Therefore, electrophilic substitution reactions such as halogenation or nitration are expected to proceed with high regioselectivity at the C2 position.

Common electrophilic reagents can be employed under controlled conditions to achieve this transformation. For instance, bromination can be accomplished using N-bromosuccinimide (NBS), while nitration can be performed with a mixture of nitric acid and sulfuric acid, though conditions must be carefully managed to prevent degradation of the sensitive thiophene ring.

Table 2: Predicted Outcomes of Electrophilic Substitution on this compound
ReactionElectrophile/ReagentPredicted Site of SubstitutionExpected Product
BrominationN-Bromosuccinimide (NBS)C22,3-Dibromo-7-chlorothieno[3,2-b]pyridine
IodinationN-Iodosuccinimide (NIS)C23-Bromo-7-chloro-2-iodothieno[3,2-b]pyridine
NitrationHNO₃ / H₂SO₄C23-Bromo-7-chloro-2-nitrothieno[3,2-b]pyridine
AcylationAc₂O / SnCl₄ (Friedel-Crafts)C21-(3-Bromo-7-chlorothieno[3,2-b]pyridin-2-yl)ethanone

Oxidation and Reduction Transformations of the Thieno[3,2-b]pyridine Core

The thieno[3,2-b]pyridine core possesses two heteroatoms, the pyridine nitrogen and the thiophene sulfur, that are susceptible to oxidation. nih.govacs.org This allows for the synthesis of N-oxides and S-oxides (sulfoxides, sulfones), which can alter the compound's electronic properties, solubility, and biological activity.

Oxidation of the pyridine nitrogen to an N-oxide is typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acs.orgorganic-chemistry.org N-oxidation can increase the reactivity of the pyridine ring towards both nucleophilic and electrophilic substitution.

The sulfur atom in the thiophene ring can be oxidized sequentially. Milder oxidation conditions, often using one equivalent of an oxidant like m-CPBA at low temperatures, can yield the corresponding S-oxide (sulfoxide). nih.govacs.org The use of excess oxidant or stronger conditions can lead to the fully oxidized S,S-dioxide (sulfone). acs.org These transformations can be highly selective, providing access to a range of oxidized derivatives.

Reduction reactions of the this compound scaffold are less commonly documented but can be predicted based on standard methodologies. Catalytic hydrogenation (e.g., H₂ over Pd/C) could potentially lead to the reduction of the pyridine ring to a tetrahydropyridine (B1245486) or cause reductive dehalogenation of one or both halogen atoms. Selective reductive dehalogenation can also be a valuable strategy. The C-Br bond is generally more reactive than the C-Cl bond in such reductions, suggesting that conditions could be found (e.g., using zinc and acetic acid or specific palladium-catalyzed hydrodehalogenation protocols) to selectively remove the bromine at the C3 position.

Table 3: Potential Oxidation and Reduction Reactions
TransformationTypical ReagentsExpected Product
N-Oxidationm-CPBA (1 equiv.)This compound 4-oxide
S-Oxidation (Sulfoxide)m-CPBA (1 equiv., low temp)This compound 1-oxide
S-Oxidation (Sulfone)m-CPBA (>2 equiv.) or H₂O₂/AcOHThis compound 1,1-dioxide
Reductive DehalogenationH₂, Pd/C, Et₃N or Zn/AcOH7-Chlorothieno[3,2-b]pyridine (B1354074) (selective) or Thieno[3,2-b]pyridine

Spectroscopic and Computational Characterization of 3 Bromo 7 Chlorothieno 3,2 B Pyridine Derivatives

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for determining the detailed structure of thieno[3,2-b]pyridine (B153574) derivatives by providing information on the chemical environment of individual proton and carbon atoms. In the analysis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives, which originate from a methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate precursor, ¹H NMR spectroscopy is fundamental for identifying the protons on the heterocyclic scaffold. mdpi.com

For instance, in the ¹H NMR spectrum of Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate, specific chemical shifts and coupling constants reveal the arrangement of protons. The proton at position 6 (6-H) appears as a doublet of doublets at δ = 7.39 ppm with coupling constants J = 8.0 and 4.4 Hz. mdpi.com This splitting pattern indicates its coupling to two non-equivalent neighboring protons. The protons at positions 7-H and 5-H are observed at δ = 8.23 ppm and δ = 8.80 ppm, respectively. mdpi.com Two-dimensional NMR techniques, such as TOCSY, can further establish correlations between all protons within the same spin system, confirming the connectivity throughout the molecule. ipb.pt

Table 1: ¹H NMR Spectral Data for select Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate Derivatives (400MHz, CDCl₃)

Compound Proton Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate 6-H 7.39 dd, J = 8.0, 4.4
7-H 8.23 dd, J = 8.0, 1.6
5-H 8.80 dd, J = 4.4, 1.6
OMe (ester) 3.89 s
OMe (phenyl) 3.85 s
Ar-H (3', 5'-H) 7.05 d, J = 8.8
Ar-H (2', 6'-H) 7.50 d, J = 8.8
Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate 6-H 7.43 dd, J = 8.4, 4.4
7-H 8.27 broad d, J = 8.4
5-H 8.81 broad s
OMe 3.85 s
Ar-H 7.49 coalesced doublets
Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate 6-H 7.50 dd, J = 8.4, 4.4
7-H 8.32 dd, J = 8.4, 1.2
5-H & Ar-H 8.79–8.82 m
OMe 3.90 s

Data sourced from MDPI mdpi.com

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the molecular formula of synthesized compounds. The molecular formula for 3-Bromo-7-chlorothieno[3,2-b]pyridine (B6238308) is C₇H₃BrClNS. uni.lu For derivatives, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which corroborates the elemental composition.

In the characterization of related compounds, such as methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate, Electrospray Ionization (ESI) mass spectrometry is utilized. mdpi.com The analysis typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. For example, the ESI-MS data for this compound shows a base peak at m/z 270.03, which corresponds to its protonated form. mdpi.com This experimental value is then compared against the calculated exact mass to confirm the molecular formula. mdpi.com For the parent compound, this compound, predicted collision cross section (CCS) values can be calculated for various adducts ([M+H]⁺, [M+Na]⁺, etc.) to aid in its identification in complex mixtures. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z (mass/charge ratio)
[M+H]⁺ 247.89308
[M+Na]⁺ 269.87502
[M-H]⁻ 245.87852
[M+NH₄]⁺ 264.91962

Data sourced from PubChem uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study the electronic transitions within the molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers. libretexts.org For a derivative like this compound-6-carbonitrile, a strong absorption band would be expected in the range of 2210-2260 cm⁻¹ due to the C≡N (nitrile) stretching vibration. libretexts.orgamadischem.com The aromatic C=C and C=N bonds of the thienopyridine ring system would exhibit absorptions in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings typically appear around 3000-3100 cm⁻¹. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, generally below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions between molecular orbitals. The fused aromatic system of thieno[3,2-b]pyridine derivatives gives rise to characteristic π→π* transitions. The absorption maxima (λ_max) are influenced by the substitution pattern on the ring system. For example, studies on related thieno[2,3-b]pyridine (B153569) derivatives have shown pronounced UV fluorescence, indicating efficient absorption and emission of light. researchgate.net The electronic absorption and emission properties are sensitive to the solvent environment, with changes in polarity affecting the energy of the electronic states. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides unambiguous proof of a molecule's structure, offering precise data on bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal lattice. This technique is the gold standard for determining the solid-state molecular architecture.

While a specific crystal structure for this compound was not found, studies on analogous fused thienopyridine systems demonstrate the power of this method. For example, X-ray analysis of thieno[2,3-b:4,5-b']dipyridine revealed that the individual rings are planar, but a small dihedral angle exists between them. researchgate.net In another study, the crystal structure of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile showed that the thienopyridine ring system is nearly planar. researchgate.net Such analyses also reveal intermolecular interactions, like hydrogen bonds and π-π stacking, which govern the crystal packing. researchgate.net For a derivative of this compound, X-ray crystallography would definitively confirm the positions of the bromine and chlorine substituents and detail how the molecules arrange themselves in the solid state.

Theoretical and Computational Investigations

Alongside experimental methods, theoretical and computational chemistry provides deep insights into the properties of this compound derivatives at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, optimized geometry, and spectroscopic properties of molecules. DFT calculations, often using functionals like B3LYP or PBEPBE with basis sets such as 6-31G(d,p) or 6-311+G(d,p), can predict molecular geometries with high accuracy. rsc.org

For thieno[3,2-b]pyridine systems, DFT is used to calculate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). semanticscholar.org The energy gap between the HOMO and LUMO is a key parameter that indicates the chemical reactivity and kinetic stability of the molecule. scispace.com Geometry optimization calculations find the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography. scispace.com Furthermore, time-dependent DFT (TD-DFT) can be used to calculate theoretical UV-Vis absorption spectra, aiding in the interpretation of experimental results. researchgate.net These computational investigations provide a theoretical framework for understanding the structure-property relationships in this class of compounds. semanticscholar.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the electronic transitions within a molecule, such as π→π* and n→π* transitions.

For derivatives of the thieno[3,2-b]pyridine family, TD-DFT calculations have been instrumental in elucidating their photophysical behaviors. For instance, studies on aryl-substituted thieno[3,2-b]pyridin-5(4H)-ones have shown that the position of substitution significantly impacts the electronic absorption and fluorescence properties. These computational investigations, often performed with functionals like B3LYP and basis sets such as 6-311+G(d), reveal how structural modifications alter the orbital energies and, consequently, the absorption wavelengths. While specific TD-DFT data for this compound is not available, a hypothetical analysis would involve calculating the vertical excitation energies to predict its UV-Vis spectrum. The presence of the bromine and chlorine atoms would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted thieno[3,2-b]pyridine due to the extension of the π-conjugated system and the influence of the halogens' lone pairs.

Table 1: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

Transition Calculated Wavelength (nm) Oscillator Strength (f) Major Contribution
S0 → S1 Data not available Data not available HOMO → LUMO
S0 → S2 Data not available Data not available HOMO-1 → LUMO
S0 → S3 Data not available Data not available HOMO → LUMO+1

Note: This table is illustrative. Actual values require specific computational studies on the target molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into bonding interactions, charge transfer, and delocalization effects. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with these interactions, which are indicative of the extent of electronic delocalization.

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis for a Thieno[3,2-b]pyridine System

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (N) π* (C=C) Data not available
LP (S) π* (C=C) Data not available
π (C=C) π* (C=N) Data not available
LP (Br) σ* (C-S) Data not available
LP (Cl) σ* (C-N) Data not available

Note: This table illustrates the type of data obtained from an NBO analysis. Specific values for this compound are not available.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential located around the nitrogen atom of the pyridine (B92270) ring due to its high electronegativity and the presence of a lone pair of electrons. This site would be the most probable target for protonation and electrophilic attack. The regions around the halogen atoms (bromine and chlorine) would also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic rings would show positive electrostatic potential, making them susceptible to nucleophilic attack. Understanding the MEP is crucial for predicting how the molecule will interact with other reagents and biological targets.

HOMO-LUMO Energy Gap Analysis for Chemical Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and stability of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For thieno[3,2-b]pyridine derivatives, the HOMO-LUMO gap is influenced by the nature and position of substituents. In a study of aryl-substituted thieno[3,2-b]pyridin-5(4H)-ones, it was found that substitution at the 2-position led to a narrower HOMO-LUMO gap compared to substitution at the 3-position, which correlated with stronger fluorescence. For this compound, the HOMO would likely be distributed over the entire π-system, with significant contributions from the sulfur and bromine atoms. The LUMO would also be delocalized over the aromatic rings. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's stability and its potential as an electronic material. A smaller gap would suggest higher reactivity and potentially useful electronic properties.

Table 3: Frontier Orbital Energies and Related Parameters

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available
Ionization Potential Data not available
Electron Affinity Data not available
Electronegativity Data not available
Chemical Hardness Data not available

Note: Specific values for this compound are required from dedicated computational studies.

Structure Reactivity Relationship and Mechanistic Studies in Thieno 3,2 B Pyridine Chemistry

Influence of Halogen Substituents on Reactivity and Selectivity in 3-Bromo-7-chlorothieno[3,2-b]pyridine (B6238308)

The reactivity of this compound in cross-coupling reactions is dominated by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. libretexts.org The bond strength and, consequently, the reactivity of aryl halides follow a well-established trend: C-I > C-Br > C-OTf >> C-Cl. libretexts.org

For this compound, this reactivity difference allows for high chemoselectivity. The C-Br bond at the 3-position of the thiophene (B33073) ring is significantly more susceptible to oxidative addition than the C-Cl bond at the 7-position of the pyridine (B92270) ring. This enables selective functionalization at the C-3 position under mild reaction conditions, leaving the C-7 chloro substituent intact for potential subsequent transformations under more forcing conditions. This sequential functionalization is a powerful strategy in the synthesis of complex, polysubstituted heterocyclic molecules. nih.gov

The choice of catalyst system, including the palladium source and ancillary ligands, can further modulate this selectivity. While phosphine (B1218219) ligands are common, certain "ligand-free" conditions have been shown to favor the activation of triflates over bromides in some systems, highlighting that selectivity is not solely dependent on the halide. researchgate.net However, for di-halo systems involving bromide and chloride, the intrinsic reactivity difference is substantial, making the selective coupling at the bromide position the strongly favored pathway across most catalytic systems. nih.gov

Table 1: Relative Reactivity of Halogen Positions in this compound for Palladium-Catalyzed Cross-Coupling.
PositionHalogenRelative Bond Strength (C-X)Reactivity in Oxidative AdditionTypical Reaction Outcome
C-3Bromo (Br)LowerHighSelective coupling under standard Suzuki-Miyaura conditions.
C-7Chloro (Cl)HigherLowRemains unreacted under conditions selective for C-Br; requires harsher conditions for activation.

Stereoelectronic Effects and Conformational Analysis in Thieno[3,2-b]pyridine (B153574) Derivatives

The thieno[3,2-b]pyridine core, being a fused aromatic system, is inherently planar. This planarity facilitates π-stacking interactions, which can influence crystal packing and solubility. The introduction of halogen substituents at the 3- and 7-positions does not significantly distort this planar geometry but profoundly alters the electronic landscape of the molecule.

Both bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). Concurrently, they possess lone pairs of electrons that can be donated into the aromatic system via a resonance effect (+R). These competing effects modify the electron density distribution across the bicyclic system. Computational studies on other halogenated heteroaromatics have shown that such substitutions lead to noticeable changes in electronic properties like dipole moment and the electrostatic potential of the molecule. mdpi.comdntb.gov.ua

These stereoelectronic effects have several important consequences:

Reactivity: The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Acidity/Basicity: The inductive withdrawal of electron density by the halogens reduces the basicity of the pyridine nitrogen atom. mdpi.com

Intermolecular Interactions: The presence of halogens introduces the possibility of halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. nih.govmdpi.com This can influence substrate-catalyst binding and the solid-state structure of derivatives.

Table 2: Summary of Stereoelectronic Effects of Halogen Substituents.
EffectDescriptionInfluence on this compound
Inductive Effect (-I)Electron density is withdrawn from the ring through the sigma bond.Decreases electron density on the ring, increasing its electrophilicity and reducing the basicity of the pyridine nitrogen.
Resonance Effect (+R)Lone pair electrons are donated into the π-system of the ring.Partially counteracts the inductive effect, increasing electron density at ortho and para positions relative to the halogen.
PolarizabilityThe ease with which the electron cloud of an atom can be distorted. Bromine is more polarizable than chlorine.Affects dispersion forces and the strength of non-covalent interactions, including binding to catalyst surfaces.
Halogen BondingA directional, non-covalent interaction involving the electropositive σ-hole of the halogen.Can influence molecular recognition, catalyst binding, and crystal packing of derivatives.

Reaction Mechanism Investigations for Key Transformations

The Suzuki-Miyaura reaction is a cornerstone transformation for functionalizing this compound. Its mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst. nih.govnih.gov

The cycle, when applied to the selective coupling at the C-3 position, consists of three primary steps:

Oxidative Addition: The active Pd(0) species, often generated in situ from a precatalyst, undergoes oxidative addition into the more labile C-Br bond at the 3-position. This is typically the rate-determining step and results in the formation of a planar Pd(II) complex. libretexts.orgnih.gov

Transmetalation: In the presence of a base (e.g., K₂CO₃, K₃PO₄), the organoboron reagent (e.g., an arylboronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the bromide ligand, to form a new diorganopalladium(II) intermediate. chemrxiv.orgresearchgate.net The base is crucial for activating the boronic acid. youtube.com

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com

Due to the lower reactivity of the C-Cl bond, this cycle operates selectively at the C-3 position under controlled conditions. Driving the reaction to completion at the C-7 position would require higher temperatures, different ligands, and/or more reactive coupling partners to facilitate the more difficult oxidative addition step at the C-Cl bond.

The synthesis of the this compound core itself relies on annulation reactions where one ring is constructed onto another pre-existing one. The regioselectivity of these cyclization reactions is critical for ensuring the correct placement of the halogen substituents. The outcome is governed by the nature and position of substituents on the starting materials, which direct the intramolecular bond formation.

For instance, a plausible synthetic route could involve the construction of the thiophene ring onto a pre-functionalized pyridine. This might start with a substituted 2,4-dichloropyridine (B17371) derivative which undergoes reaction with a sulfur-containing reagent. The regiochemistry of the final cyclization step, which forms the C-S and C-C bonds of the thiophene ring, would be directed by the existing substituents on the pyridine ring, leading to the desired isomer. nih.gov

Alternatively, building the pyridine ring onto a thiophene precursor is also a common strategy. In such a case, a 2,4-dihalogenated thiophene could be elaborated with reagents that form the pyridine ring. The inherent reactivity and directing effects of the thiophene substituents would control the regioselectivity of the annulation. The precise control over reaction conditions and the strategic placement of directing groups on the acyclic precursor are paramount to achieving high chemoselectivity and regioselectivity, preventing the formation of undesired isomers. nih.govnih.gov

Advanced Applications of 3 Bromo 7 Chlorothieno 3,2 B Pyridine As a Chemical Synthon

Building Block in the Synthesis of Complex Heterocyclic Systems

The thieno[3,2-b]pyridine (B153574) scaffold is a privileged structure in medicinal chemistry and materials science. The presence of ortho-functionalized halogens in 3-Bromo-7-chlorothieno[3,2-b]pyridine (B6238308) serves as a gateway for constructing more elaborate molecular architectures through various cross-coupling and cyclization strategies.

Preparation of Fused Ring Systems and Polycycles

The dual halogenation of this compound provides orthogonal chemical handles for the regioselective synthesis of fused ring systems and polycyclic aromatic compounds. The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization. This hierarchical reactivity is instrumental in building complex, multi-ring structures.

For instance, Suzuki-Miyaura cross-coupling reactions can be performed selectively at the 3-position by reacting the bromo-substituent with various (hetero)aryl boronic acids or their esters. mdpi.com This initial coupling introduces a new substituent, which can then be used in a subsequent intramolecular cyclization reaction, or the remaining chlorine at the 7-position can be targeted in a second intermolecular coupling to further extend the structure. This stepwise approach is crucial for creating large, planar, and rigid molecules. beilstein-journals.org Fusing aromatic rings in this manner extends the degree of π-conjugation, which is a key principle in the design of organic semiconductors. beilstein-journals.org

Analogous thienopyridine precursors have been successfully employed in the synthesis of complex fused systems such as pyridothienoindoles and pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones through multi-component or tandem reactions. researchgate.netresearchgate.net These established synthetic routes highlight the potential of this compound to serve as a key precursor for novel, complex heterocyclic frameworks.

Table 1: Synthetic Strategies for Fused Systems using Thienopyridine Scaffolds

Reaction Type Precursor Functionality Resulting System Reference
Suzuki-Miyaura Coupling 3-Bromo 3-(Hetero)arylthieno[3,2-b]pyridines mdpi.com
Friedel–Crafts Acylation Thiophene (B33073) Core Fused Diindenone-Dithienothiophene beilstein-journals.org
Tandem Three-Component 3-Amino Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines researchgate.net
Cyclization 3-Amino-2-aryl Pyridothieno[3,2-b]indoles researchgate.net

Precursors for Multi-functionalized Chemical Probes

Chemical probes are essential tools for dissecting complex biological processes. The thieno[3,2-b]pyridine core is an attractive scaffold for developing such probes, particularly highly selective kinase inhibitors. nih.gov The ability to map the chemical space around this central pharmacophore is critical for achieving high potency and selectivity. nih.gov

This compound is an ideal starting material for generating diverse libraries of compounds for screening as potential chemical probes. Its two reactive sites allow for the introduction of a wide array of functional groups through well-established synthetic methodologies. For example, the bromine at the C3 position and the chlorine at the C7 position can be substituted with various amines, indoles, or other moieties known to interact with protein kinase binding sites. This dual functionalization capability enables the synthesis of molecules with precisely tuned steric and electronic properties to optimize interactions with a biological target. nih.gov

Research has demonstrated that substituted thieno[3,2-b]pyridine derivatives exhibit significant antitumor potential, for instance, against triple-negative breast cancer (TNBC) cell lines. mdpi.com Furthermore, the related 7-chlorothieno[3,2-b]pyridine (B1354074) has been identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com This underscores the therapeutic relevance of this heterocyclic system and positions this compound as a strategic precursor for the discovery of new, multi-functionalized chemical probes and drug candidates.

Scaffold for Novel Materials in Organic Electronics and Photonics

The rigid, planar structure and electron-rich nature of the thieno[3,2-b]pyridine core make it an excellent building block for π-conjugated materials used in organic electronics and photonics. The nitrogen atom in the pyridine (B92270) ring modulates the electronic properties compared to its all-carbon or dithieno[3,2-b]thiophene analogues, offering a means to fine-tune the HOMO/LUMO energy levels of the resulting materials. nih.gov

Design of π-Conjugated Systems for Optoelectronic Devices

The creation of extended π-conjugated systems is fundamental to the development of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.net The halogen atoms of this compound are ideal anchor points for extending π-conjugation through metal-catalyzed cross-coupling reactions like Stille, Suzuki, or Sonogashira couplings. These reactions allow for the covalent linking of the thieno[3,2-b]pyridine core to other aromatic or vinylic units, systematically building up oligomers and polymers with tailored electronic and optical properties. nih.gov

The planarity of the fused thienopyridine ring system promotes efficient p-orbital overlap, which is essential for charge transport. beilstein-journals.org By carefully selecting the moieties to be coupled to the core, chemists can precisely control properties such as the material's absorption and emission wavelengths, energy levels, and charge carrier mobility. For example, incorporating electron-donating or electron-withdrawing groups can narrow the HOMO-LUMO gap, shifting absorption and emission to longer wavelengths. nih.gov This molecular engineering approach, enabled by versatile synthons like this compound, is central to designing next-generation materials for optoelectronic applications.

Role in Organic Semiconductors and Electrochromic Polymers

The thieno[3,2-b]pyridine scaffold is a close structural analogue of thieno[3,2-b]thiophene (B52689), a well-studied building block for high-performance organic semiconductors and electrochromic polymers. pkusz.edu.cnnih.gov Materials based on these fused thiophene systems have shown promise in organic field-effect transistors (OFETs) and electrochromic devices, which can reversibly change color upon the application of an electrical potential. beilstein-journals.orgnih.gov

Polymers derived from thieno[3,2-b]thiophene analogues exhibit excellent electrochromic performance, including high optical contrast, fast switching times, and good stability. rsc.org For example, a donor-acceptor polymer incorporating a 3,6-bis(hexyloxy)thieno[3,2-b]thiophene unit was shown to be a solution-processable, neutral-state green electrochromic material that turns blue upon oxidation. pkusz.edu.cn Similarly, metallo-supramolecular polymers based on thieno[3,2-b]thiophene have demonstrated high coloration efficiency and rapid optical response. nih.gov

This compound serves as a key monomer for accessing such polymers. The halogen atoms provide the reactive sites needed for polymerization reactions, such as direct C-H arylation polycondensation. pkusz.edu.cn The inclusion of the pyridine nitrogen into the conjugated backbone alters the electronic characteristics, providing a strategy to tune the electrochromic and semiconducting properties of the final polymer.

Table 2: Performance of Thieno[3,2-b]thiophene-based Electrochromic Polymers

Polymer System Key Property Performance Metric Reference
P(CNPh-ETTE) Response Time 0.35 s (coloring), 1.1 s (bleaching) rsc.org
P(CNPh-ETTE) Stability 91-96% electroactivity after 2000 cycles rsc.org
PBOTT-BTD Color Change Neutral Green to Oxidized Blue pkusz.edu.cn
Fe-Tt (Metallo-Supramolecular) Coloration Efficiency 641 cm² C⁻¹ nih.gov
Fe-Tt (Metallo-Supramolecular) Optical Contrast 64.5% nih.gov

Conclusion and Future Directions in 3 Bromo 7 Chlorothieno 3,2 B Pyridine Research

Summary of Current Research Landscape and Established Methodologies

The thieno[3,2-b]pyridine (B153574) scaffold is a well-established pharmacophore, with numerous derivatives synthesized and evaluated for a range of biological activities. Research has demonstrated its potential in developing potent therapeutic agents, including inhibitors of key enzymes in cancer progression like vascular endothelial growth factor receptor 2 (VEGFR-2) and the non-receptor tyrosine kinase Src. mdpi.comresearchgate.net Furthermore, derivatives have shown promise as anti-tuberculosis and general anticancer agents. nih.govekb.eg

Established synthetic methodologies for the functionalization of the thieno[3,2-b]pyridine core are largely centered on modern cross-coupling reactions. The bromine and chlorine atoms on the 3-Bromo-7-chlorothieno[3,2-b]pyridine (B6238308) molecule serve as versatile handles for introducing molecular diversity. Key established methods include:

Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are routinely employed to form new carbon-carbon and carbon-nitrogen bonds at the halogenated positions. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 7-position, being alpha to the pyridine (B92270) nitrogen, is susceptible to displacement by various nucleophiles, including amines, alkoxides, and thiols. abertay.ac.uk This provides a direct route to a wide array of 7-substituted thienopyridines.

Halocyclization: The synthesis of the core thienopyridine ring itself often involves the cyclization of appropriately substituted pyridine precursors, such as chloro(hetero)arylethynylpyridines. researchgate.net

These well-documented and reliable methods have enabled the synthesis of extensive libraries of thieno[3,2-b]pyridine derivatives for structure-activity relationship (SAR) studies.

Emerging Methodologies and Synthetic Challenges in Halogenated Thienopyridine Chemistry

While established methods are robust, the field of halogenated thienopyridine chemistry faces challenges, primarily concerning regioselectivity and the use of harsh reaction conditions. The direct halogenation of pyridine rings, for instance, often requires severe conditions. abertay.ac.uk To address these limitations, researchers are exploring emerging synthetic methodologies.

Newer chlorinating agents and techniques are being investigated to provide milder and more selective alternatives to traditional reagents. researchgate.net Promising areas of development include:

Photoredox Catalysis: This technique uses light to drive halogenation reactions under exceptionally mild conditions, offering a powerful tool for the synthesis of complex halogenated heterocyles. numberanalytics.com

Biocatalysis: The use of FAD-dependent halogenase enzymes presents a green chemistry approach to selective halogenation. researchgate.net

Sustainable Methods: A key trend is the move towards more environmentally friendly processes, utilizing eco-friendly chlorine sources like sodium chloride (NaCl) and hydrochloric acid (HCl). researchgate.net

Despite these advances, significant challenges remain. The selective introduction of halogens at specific positions on the pre-formed thienopyridine scaffold without affecting other sensitive functional groups is a persistent difficulty that requires the development of more sophisticated synthetic strategies.

Exploration of Underexplored Reactivity Pathways and Functionalization Opportunities

Beyond the well-trodden path of cross-coupling and SNAr reactions, several reactivity pathways of this compound remain underexplored. Future research could unlock novel functionalization opportunities by investigating these areas.

One significant opportunity lies in the direct C-H functionalization of the thienopyridine core. This would allow for the introduction of functional groups without pre-installing a halogen handle, leading to more atom-economical syntheses. Another avenue is the further exploration of the thiophene (B33073) ring's reactivity. While bromination is common, other electrophilic substitutions or metal-catalyzed transformations could yield novel derivatives.

Furthermore, the synthesis of N-oxide intermediates offers a way to modulate the reactivity of the pyridine ring, potentially enabling chlorination or other functionalizations that are otherwise difficult to achieve. researchgate.net The potential for unconventional reactions, such as the oxidative dimerization observed in related 3-aminothieno[2,3-b]pyridine systems, suggests that unexpected and potentially useful transformations may yet be discovered for the this compound scaffold. acs.org

Potential for Rational Design of Novel Chemical Entities Based on the Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine scaffold has proven its versatility as a foundation for biologically active molecules. mdpi.comnih.govrsc.org The future of research in this area will increasingly rely on the rational design of new chemical entities for specific biological targets. This approach moves beyond traditional screening to a more targeted, hypothesis-driven process.

Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in designing the next generation of thienopyridine-based drugs. As demonstrated with similar heterocyclic systems, these methods can predict binding affinities and guide the synthesis of compounds with improved potency and selectivity for targets such as protein kinases (e.g., PI3K) and epigenetic modulators (e.g., EZH2). rsc.orgnih.gov

By combining the known reactivity of this compound with computational design, researchers can create focused libraries of compounds aimed at specific therapeutic areas. The goal is to develop novel molecules with optimized pharmacokinetic and pharmacodynamic profiles (ADMET properties), ultimately leading to the discovery of new and effective medicines. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-7-chlorothieno[3,2-b]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation of the thieno[3,2-b]pyridine scaffold. A regioselective approach may use directed metalation or cross-coupling reactions. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination at the 7-position via electrophilic substitution with Cl₂/FeCl₃. Optimization includes:
  • Temperature control (e.g., 0–5°C for bromination to prevent over-halogenation).
  • Solvent selection (e.g., DMF for polar aprotic conditions or dichloromethane for electrophilic reactions).
  • Catalysts (e.g., Lewis acids like FeCl₃ for chlorination).
    Purity is monitored via HPLC (>97% purity thresholds) and structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Analytical workflows include:
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution.
  • Spectroscopy : 1^1H NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) and 13^13C NMR to confirm substitution patterns.
  • Elemental Analysis : Matching calculated vs. observed C, H, N, S, and halogen percentages (e.g., C₇H₃BrClNS requires C: 33.84%, H: 1.21%, Br: 32.14%, Cl: 14.26%).
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 248.527) .

Advanced Research Questions

Q. What strategies address regiochemical challenges during the synthesis of this compound?

  • Methodological Answer : Regioselectivity is controlled by:
  • Directing Groups : Temporary protective groups (e.g., methoxy or trimethylsilyl) to block undesired positions during halogenation.
  • Metalation : Using strong bases like LDA (lithium diisopropylamide) to deprotonate specific positions, followed by quenching with electrophiles.
  • Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to install bromo or chloro groups post-scaffold formation.
    Computational modeling (DFT) can predict reactive sites, while in-situ monitoring (e.g., TLC or FTIR) helps track intermediate formation .

Q. How does this compound serve as a building block in medicinal chemistry?

  • Methodological Answer : The compound’s halogenated structure enables:
  • Kinase Inhibitor Development : Bromo and chloro groups act as hydrogen bond acceptors in ATP-binding pockets.
  • Fragment-Based Drug Design : Functionalization via cross-coupling (e.g., replacing Br with aryl/heteroaryl groups).
  • SAR Studies : Systematic substitution at the 3- and 7-positions to optimize pharmacokinetic properties (e.g., logP = 3.7, PSA = 41.1 Ų).
    Case studies include analogs in anticancer agents (e.g., pyrrolo-pyridine derivatives) and antimicrobial candidates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition.
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration or licensed hazardous waste services.
    SDS data for related compounds indicate acute toxicity (H301/H311) and environmental hazards (H400) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.